Ebalzotan vs. 8-OH-DPAT: 5-HT1A Receptor Binding Affinity Comparison in Rat Hippocampal Membranes
Ebalzotan demonstrates high-affinity binding to 5-HT1A receptors with a Ki of 4.5 nM in rat hippocampal membranes . The classic research tool 8-OH-DPAT shows comparable 5-HT1A potency (pIC50 8.19, equivalent to approximately 6.5 nM) but exhibits substantially weaker binding to 5-HT7 receptors with a Ki of 466 nM [1]. Ebalzotan has documented modest affinity for 5-HT7, representing a distinct selectivity profile that may influence downstream signaling and behavioral outcomes [2].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.5 nM |
| Comparator Or Baseline | 8-OH-DPAT: pIC50 8.19 for 5-HT1A; Ki = 466 nM for 5-HT7 |
| Quantified Difference | Ebalzotan Ki ~4.5 nM; 8-OH-DPAT 5-HT7 Ki = 466 nM (Ebalzotan exhibits modest 5-HT7 affinity) |
| Conditions | Rat hippocampal membrane preparations; radioligand displacement assays |
Why This Matters
This distinction is critical for researchers interpreting functional 5-HT1A pharmacology: 8-OH-DPAT's high selectivity profile differs from Ebalzotan's broader receptor engagement pattern, making direct substitution without experimental re-validation scientifically unsound.
- [1] PeptideDB. 8-OH-DPAT Database Entry. pIC50 8.19 for 5-HT1A; Ki = 466 nM for 5-HT7. View Source
- [2] NCATS Inxight Drugs. EBALZOTAN. Modest affinity for 5-HT7. View Source
